molecular formula C10H10Br2O2 B14628669 Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester CAS No. 56263-51-5

Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester

Cat. No.: B14628669
CAS No.: 56263-51-5
M. Wt: 321.99 g/mol
InChI Key: LESPRDFKPBRKDV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester typically involves the bromination of methyl benzoate followed by further functionalization. One common method includes the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The ester group can undergo hydrolysis to release benzoic acid, which can further interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bromomethyl groups, which provide specific reactivity and potential for diverse applications in various fields.

Properties

CAS No.

56263-51-5

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

methyl 2,6-bis(bromomethyl)benzoate

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5-6H2,1H3

InChI Key

LESPRDFKPBRKDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1CBr)CBr

Origin of Product

United States

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